

The Pharmacological Profile of (R)-Thionisoxetine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-Thionisoxetine

Cat. No.: B1675682

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Abstract

(R)-Thionisoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI). This document provides a comprehensive overview of its pharmacological profile, drawing from the available preclinical data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The guide details the compound's binding affinity, functional activity, and in vivo efficacy, with a focus on its high affinity and selectivity for the norepinephrine transporter (NET). While comprehensive pharmacokinetic and off-target activity data are not publicly available, this guide consolidates the existing knowledge to support further investigation and development of this and similar molecules.

Introduction

(R)-Thionisoxetine, a sulfur-containing analog of nisoxetine, has been identified as a highly potent and selective inhibitor of the norepinephrine transporter. Its mechanism of action, centered on the blockade of norepinephrine reuptake, makes it a compound of interest for potential therapeutic applications in conditions where noradrenergic signaling is implicated, such as depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide synthesizes the available pharmacological data on **(R)-Thionisoxetine**, providing a detailed examination of its in vitro and in vivo properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of **(R)-Thionisoxetine**.

Table 1: In Vitro Binding Affinity and Functional Activity

Target	Assay Type	Radioligand	Tissue/System	Parameter	Value	Reference
Norepinephrine Transporter (NET)	Radioligand Binding	[³ H]-Nisoxetine	Rat Cerebral Cortex	K _i	0.20 nM	[1]
Norepinephrine Transporter (NET)	Neurotransmitter Uptake Inhibition	[³ H]-Norepinephrine	Rat Hypothalamic Synaptosomes	-	Potent Inhibition	[1]
Serotonin Transporter (SERT)	Neurotransmitter Uptake Inhibition	[³ H]-Serotonin	Rat Hypothalamic Synaptosomes	Selectivity (NE vs. 5-HT uptake inhibition)	~70-fold more potent for NE uptake	[1]

Note: Data on the affinity of **(R)-Thionisoxetine** for the dopamine transporter (DAT) and a broader panel of off-target receptors and ion channels are not available in the public domain.

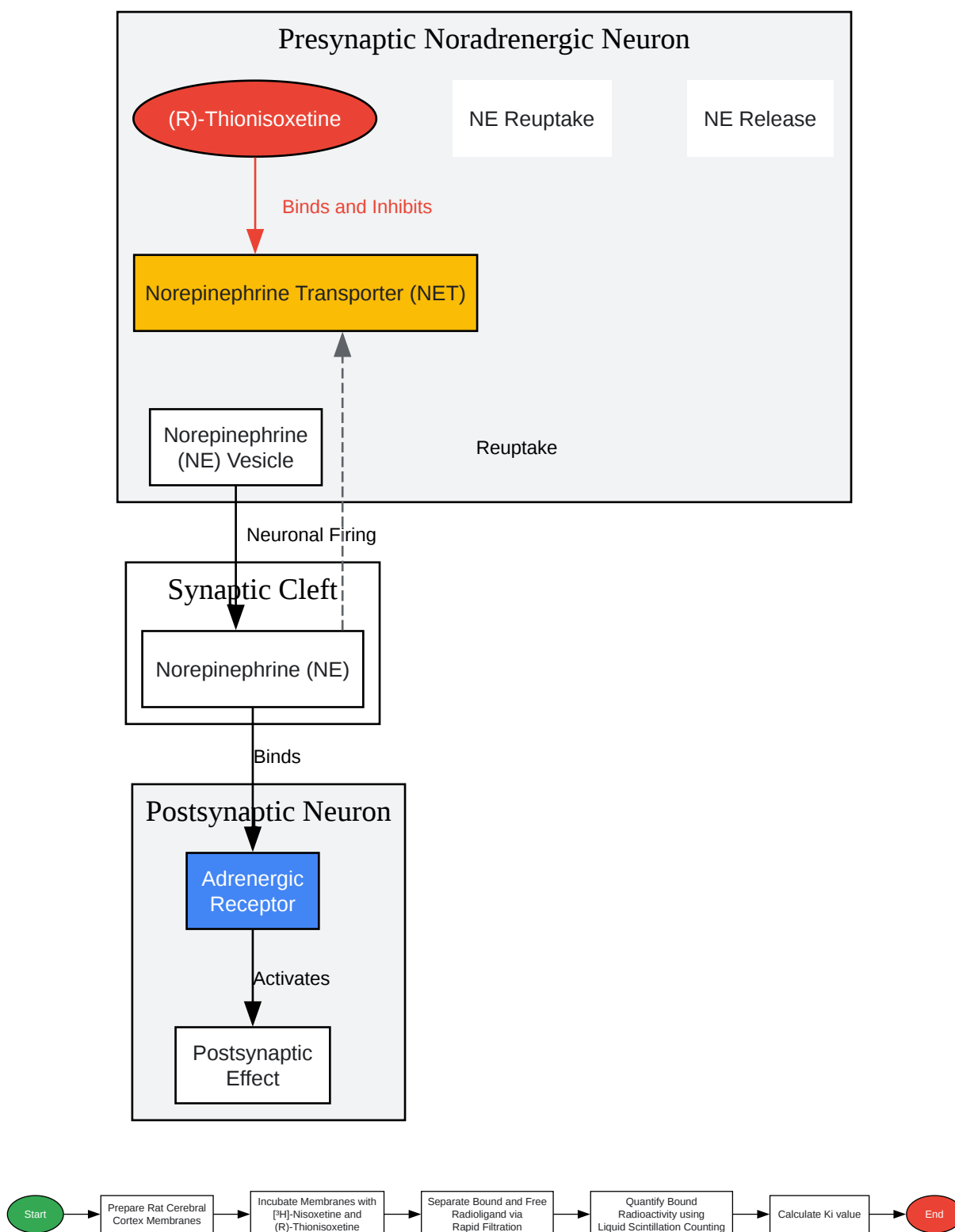
Table 2: In Vivo Efficacy

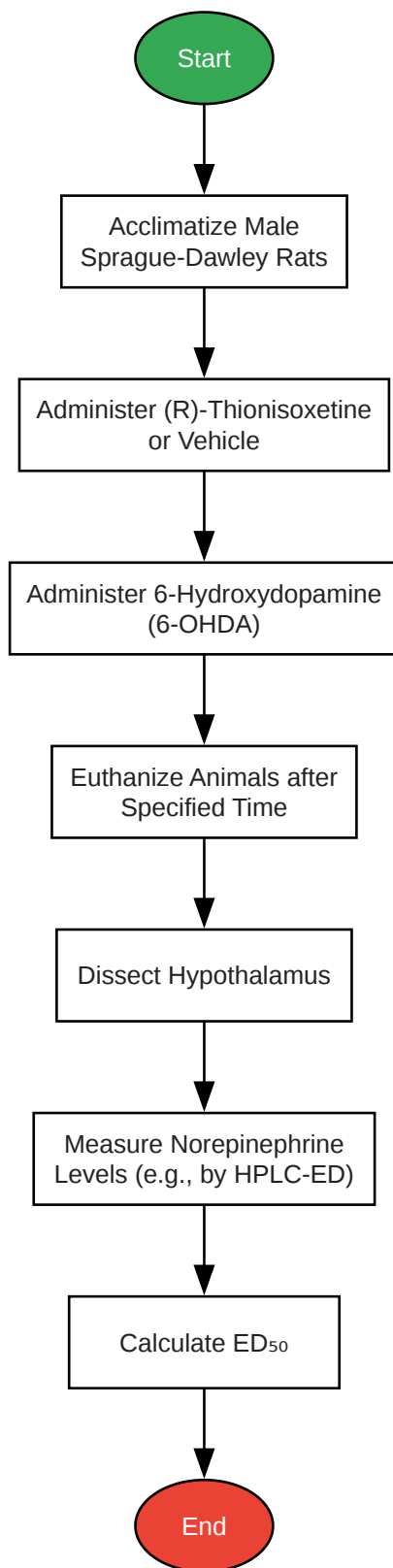
Model	Species	Endpoint	Route of Administration	ED ₅₀	Reference
6-Hydroxydopamine-induced NE Depletion	Rat	Prevention of Hypothalamic NE Depletion	-	0.21 mg/kg	[1]
Metaraminol-induced NE Depletion	Rat	Prevention of Heart NE Depletion	-	3.4 mg/kg	[1]
Metaraminol-induced NE Depletion	Rat	Prevention of Urethral NE Depletion	-	1.2 mg/kg	[1]

Note: Detailed pharmacokinetic data for **(R)-Thionisoxetine**, including absorption, distribution, metabolism, excretion, and half-life, are not publicly available.

Signaling Pathway and Mechanism of Action

(R)-Thionisoxetine exerts its pharmacological effect by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration and prolonged availability of norepinephrine in the synapse. This enhanced noradrenergic signaling is the primary mechanism underlying the potential therapeutic effects of **(R)-Thionisoxetine**.





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References

- 1. Effects of hypothalamic noradrenaline depletion with 6-hydroxydopamine on the body temperature regulation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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